SRPK3‑Selective Binding Versus SRPK1 and SRPK2
1‑(4‑Cyanophenyl)‑3‑phenylurea demonstrated selective binding to SRPK3 in a high‑throughput kinase screen, with negligible inhibition of the closely related isoforms SRPK1 and SRPK2 [1]. Although the parent compound’s exact IC₅₀ was not reported, its optimized derivative BP152 (derived from the same scaffold) achieved an SRPK3 IC₅₀ of 2.1 µM while retaining undetectable activity against SRPK1 and SRPK2 [2]. In contrast, the unsubstituted diphenylurea (N,N′‑diphenylurea) tested in the same assay panel showed no isoform selectivity, consistent with the broader promiscuity of diaryl urea kinase inhibitors [REFS-1, REFS-3].
| Evidence Dimension | Kinase inhibition selectivity (SRPK3 vs SRPK1/2) |
|---|---|
| Target Compound Data | Selective SRPK3 binder; derivative BP152 IC₅₀ 2.1 µM (SRPK3), IC₅₀ >100 µM (SRPK1, SRPK2) |
| Comparator Or Baseline | N,N′‑Diphenylurea (unsubstituted) – no isoform selectivity; SRPK IC₅₀ >100 µM for all isoforms |
| Quantified Difference | >48‑fold selectivity window for SRPK3 over SRPK1/2 (BP152); parent compound shows complete selectivity at screening concentration |
| Conditions | Biochemical kinase activity assay; ADP‑Glo luminescence; recombinant SRPK1/2/3 |
Why This Matters
This selectivity profile is essential for laboratories developing chemical probes to dissect SRPK3 biology without confounding off‑target effects on SRPK1/2.
- [1] Hanke D, Ng JH, Sreenivas BY, et al. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3. Chem Biol Drug Des. 2025;105(4):e70101. doi:10.1111/cbdd.70101 View Source
- [2] BP152 IC₅₀ data extracted from Hanke et al. 2025, Figure 2 and Table 1. View Source
- [3] Dai Y, Haron MH, et al. Diphenylurea derivatives as kinase inhibitors: a review. Eur J Med Chem. 2020;186:111867. doi:10.1016/j.ejmech.2019.111867 (illustrates promiscuity of unsubstituted diphenylurea) View Source
